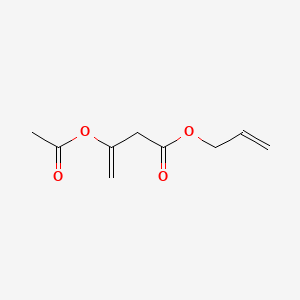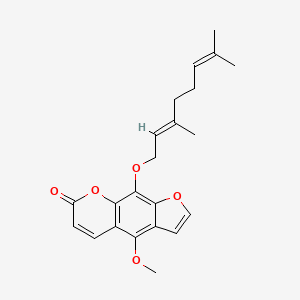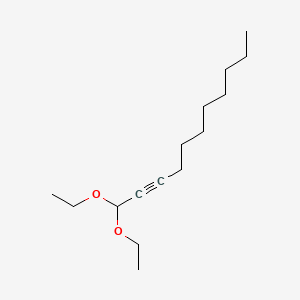
1,1-Diethoxyundec-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxyundec-2-yne is an organic compound with the molecular formula C15H28O2. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, 2-Undecyne, 1,1-diethoxy-. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
1,1-Diethoxyundec-2-yne can be synthesized through several methods. One common synthetic route involves the reaction of undec-2-yne with diethyl ether in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve larger-scale reactions with optimized conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1,1-Diethoxyundec-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1,1-Diethoxyundec-2-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxyundec-2-yne involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
1,1-Diethoxyundec-2-yne can be compared with other similar compounds, such as:
1,1-Diethoxydec-2-yne: Similar in structure but with a shorter carbon chain.
1,1-Diethoxydodec-2-yne: Similar in structure but with a longer carbon chain.
1,1-Diethoxyundec-3-yne: Similar in structure but with the triple bond located at a different position.
The uniqueness of this compound lies in its specific carbon chain length and the position of the triple bond, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
84681-84-5 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
1,1-diethoxyundec-2-yne |
InChI |
InChI=1S/C15H28O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h15H,4-12H2,1-3H3 |
Clé InChI |
GRXUBRIOJWCPQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


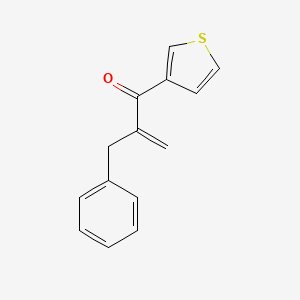
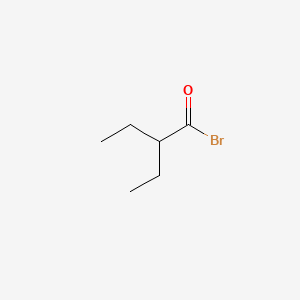
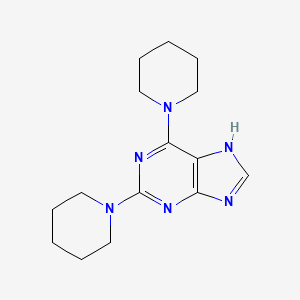

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
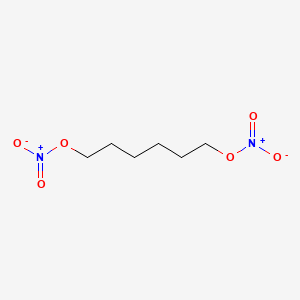
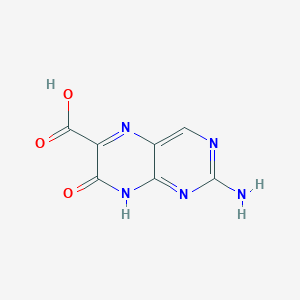

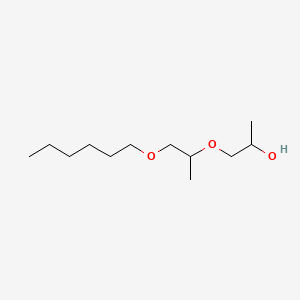
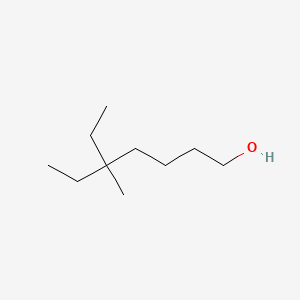

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
